Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Benzofuran: : The core structure of this compound is benzofuran, which consists of a benzene ring fused with a five-membered oxygen-containing furan ring. It’s a bicyclic system that imparts unique properties.
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Thiazole: : The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is attached to the benzofuran moiety.
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Ester Group: : The methyl ester group (COOCH₃) is present at the 4-position of the thiazole ring.
Preparation Methods
The synthesis of this compound involves several steps, including condensation reactions and cyclizations
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Formation of Benzofuran Intermediate: : Start with a suitable precursor (e.g., 2,3-dihydrobenzofuran) and introduce the acetyl group (CH₃CO-) at the 6-position using acetic anhydride or acetyl chloride.
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Thiazole Formation: : React the benzofuran intermediate with thioamide (e.g., propanethioamide) and an appropriate dehydrating agent (such as phosphorus pentoxide) to form the thiazole ring.
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Esterification: : Finally, esterify the thiazole carboxylic acid with methanol (CH₃OH) to obtain the desired methyl ester.
Chemical Reactions Analysis
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Oxidation: : The benzofuran moiety can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).
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Reduction: : Reduction of the ester group can yield the corresponding alcohol.
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Substitution: : The thiazole ring is susceptible to nucleophilic substitution reactions.
Common reagents include:
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: LiAlH₄ or NaBH₄.
Substitution: Alkyl halides, amines, or thiols.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
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Medicinal Chemistry: : Researchers explore its potential as an antimicrobial agent due to the benzofuran scaffold’s promising bioactivity .
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Biological Studies: : Investigate its effects on cellular pathways and receptors.
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Industry: : It may find applications in agrochemicals or materials science.
Mechanism of Action
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Targets: : Likely molecular targets include enzymes, receptors, or proteins involved in cellular processes.
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Pathways: : It could modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
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Uniqueness: : Highlight its distinct features compared to related compounds.
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Similar Compounds: : Explore other benzofuran derivatives or thiazole-containing molecules.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-10(2)16-15(17(22)23-3)20-18(25-16)19-14(21)9-11-4-5-12-6-7-24-13(12)8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20,21) |
InChI Key |
VZWBZCQGHTWTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
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